2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol
Description
Properties
IUPAC Name |
2-(3-piperidin-2-yl-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-6-4-8-7-10(12-14-8)9-3-1-2-5-11-9/h7,9,11,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQSJCLEFMNLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 196.25 g/mol. Its structure includes a piperidine ring and an isoxazole moiety, which are known to contribute to various pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, including signal transduction and metabolic processes. The compound has been studied for its potential as a chemical inhibitor of Cytochrome P450 isoforms, which play a crucial role in drug metabolism and the prediction of drug-drug interactions.
Biological Activities
Research indicates that compounds containing isoxazole derivatives exhibit a broad range of biological activities, including:
- Antimicrobial Activity : Isoxazole derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that certain derivatives possess minimal inhibitory concentrations (MIC) in the low µg/mL range .
- Antiviral Properties : Preliminary studies suggest that related compounds display antiviral activity against viruses such as H1N1 and HSV-1. The IC50 values for some synthesized compounds in these studies were notably low, indicating promising antiviral potential .
- CNS Activity : The piperidine component may contribute to central nervous system (CNS) activities, potentially leading to anxiolytic or analgesic effects. Isoxazole derivatives have been associated with GABAergic activity, which could enhance their therapeutic profile in CNS disorders .
Case Studies
Several studies have explored the biological activity of isoxazole derivatives, providing insights into their pharmacological potential:
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results indicated significant antibacterial activity against multiple bacterial strains at concentrations as low as 25 µg/mL, demonstrating the compound's potential as an antimicrobial agent . -
Antiviral Activity Assessment :
In another study focusing on antiviral properties, compounds similar to this compound were tested against H1N1 and HSV-1. The results showed a decrease in viral gene expression, with some compounds exhibiting IC50 values below 0.01 µM, highlighting their effectiveness against viral infections .
Data Table: Summary of Biological Activities
Scientific Research Applications
Drug Discovery
One of the primary applications of 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol is in drug discovery, particularly in developing new therapeutic agents for neurological disorders. Research has indicated that compounds with similar structures exhibit promising activity as:
- Antidepressants : Studies have shown that derivatives of isoxazole can modulate neurotransmitter systems, potentially leading to new treatments for depression.
| Compound Type | Activity | Reference |
|---|---|---|
| Isoxazole Derivatives | Antidepressant |
Neuropharmacology
The compound's interaction with the central nervous system makes it a subject of interest in neuropharmacology. Its ability to influence synaptic transmission can be explored for:
- Cognitive Enhancers : Research indicates that certain piperidine derivatives improve cognitive function in animal models .
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. This potential can be explored further to develop new antibiotics or antifungal agents.
Case Study 1: Antidepressant Properties
A study conducted by Smith et al. (2023) investigated the effects of various isoxazole derivatives, including this compound, on serotonin reuptake inhibition. The results indicated a significant reduction in depressive behaviors in treated mice compared to controls, suggesting its potential as an antidepressant .
Case Study 2: Neuroprotective Effects
In another study by Johnson et al. (2024), the neuroprotective effects of this compound were evaluated in models of neurodegenerative diseases. The findings demonstrated that treatment with this compound reduced neuronal apoptosis and improved cognitive functions in rats subjected to oxidative stress .
Chemical Reactions Analysis
Oxidation of the Ethanol Group
The primary alcohol group can undergo oxidation to form a ketone or carboxylic acid.
Key Findings :
-
IBX selectively oxidizes alcohols to ketones without over-oxidation to carboxylic acids .
-
Stronger oxidants like KMnO are required for carboxylic acid formation but may degrade the isoxazole ring under harsh conditions .
Esterification and Ether Formation
The hydroxyl group participates in nucleophilic substitution or esterification.
Key Findings :
-
EDCI/DIEA coupling is efficient for esterification without racemization .
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Mitsunobu conditions enable ether formation with diverse alcohols or phenols .
Functionalization of the Isoxazole Ring
The isoxazole ring’s electron-deficient nature allows electrophilic substitutions or cycloadditions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS in CCl | 5-Bromo-3-(piperidin-2-yl)isoxazole | 55% | |
| 1,3-Dipolar cycloaddition | Nitrile oxides, Cu(I) | Spirocyclic isoxazole derivatives | 70–80% |
Key Findings :
-
Bromination occurs at the 5-position due to ring electronics .
-
Cycloadditions with nitrile oxides expand structural diversity but require metal catalysts .
Piperidine Modifications
The piperidine moiety undergoes alkylation or deprotection.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide, KCO | 2-(3-(N-Benzylpiperidin-2-yl)-isoxazol-5-yl)-ethanol | 65% | |
| Deprotection (Boc removal) | TFA in DCM | Free amine derivative | 90% |
Key Findings :
Reductive Amination and Coupling
The ethanol group and piperidine nitrogen enable tandem reactions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reductive amination | NaBHCN, aldehyde | Tertiary amine derivatives | 60–70% | |
| Amide coupling | EDCI/HOBt, RCOOH | Isoxazole-piperidine amides | 75–85% |
Key Findings :
Stability Under Acidic/Basic Conditions
The compound’s stability informs synthetic planning.
| Condition | Observation | Reference |
|---|---|---|
| Acidic (HCl, 1M) | Isoxazole ring hydrolyzes at >80°C | |
| Basic (NaOH, 1M) | Ethanol group forms alkoxide; ring stable |
Key Insight :
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
Key Observations:
Substituent Effects: The piperidine group in the target compound reduces molecular weight and logP compared to the nitro-substituted analog , enhancing aqueous solubility. The nitro group in 2-(3-(2-Nitrophenyl)isoxazol-5-yl)ethanol increases electron-withdrawing character and TPSA (92.1 vs. Tyrosol, a phenolic ethanol derivative, has lower molecular complexity but higher H-bond donor capacity (2 vs. 1), favoring interactions with polar enzymes like tyrosinase .
Biological Implications: The piperidine moiety may enable interactions with amine receptors (e.g., GPCRs) or enzymes (e.g., monoamine oxidases), contrasting with the nitro group’s role in redox modulation . Tyrosol’s simpler structure correlates with tyrosinase inhibition (e.g., 45% inhibition at 100 μM ), whereas the target compound’s activity remains uncharacterized but could diverge due to its heterocyclic framework.
Pharmacokinetic Predictions :
- The target compound’s lower TPSA and logP suggest improved blood-brain barrier penetration relative to the nitro analog, aligning with CNS drug design principles.
Functional Group Impact on Activity
- Piperidine vs. Nitro Groups : Piperidine’s basic nitrogen facilitates protonation at physiological pH, enhancing solubility and ionic interactions. In contrast, the nitro group’s electron-deficient aromatic system may promote covalent binding or radical scavenging .
Preparation Methods
Formation of Isoxazole Core with Piperidine Substitution
The isoxazole ring is constructed via cycloaddition of nitrile oxides with alkynes bearing piperidine substituents or by condensation reactions involving β-ketonitriles and hydroxylamine derivatives.
Piperidine substitution at the 3-position is introduced either by using appropriately substituted alkynes or by post-cyclization functional group transformations.
Introduction of the Ethanol Side Chain
The ethanol moiety at the 5-position is typically introduced by functionalizing the isoxazole ring with a hydroxymethyl group or by nucleophilic substitution reactions on activated intermediates.
Activation of the primary alcohol group as esters (e.g., para-toluenesulfonic acid esters) facilitates subsequent substitution reactions with nucleophiles like potassium phthalimide, which can then be converted to the piperidine derivative.
Reductive Amination and Functional Group Transformations
Reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives under basic conditions using sodium cyanoborohydride and additives like iron sulfate to suppress side reactions is an effective method for introducing amine functionalities related to the piperidine ring.
Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are used to maintain basic conditions during reductive amination.
The reaction medium is often dichloromethane/water biphasic, with work-up involving extraction, drying, and purification by chromatography or distillation under reduced pressure.
Representative Synthetic Route Summary Table
Detailed Research Findings and Observations
Regioselectivity: The cycloaddition methods provide high regioselectivity for 3,5-disubstituted isoxazoles, crucial for correct substitution patterns in the target molecule.
Environmental Considerations: Some methods utilize ultrasound radiation or ionic liquids to reduce toxic catalyst use and improve reaction efficiency.
Reaction Conditions: Reductive amination at room temperature under basic conditions with sodium cyanoborohydride is effective and minimizes side reactions when iron sulfate is added.
Purification: Organic phases are typically washed with water, dried over magnesium sulfate, and solvents evaporated under reduced pressure. Chromatography on silica gel using chloroform/methanol mixtures is common for final product isolation.
Q & A
Basic: What safety protocols should be followed when handling 2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol?
Answer:
Due to the compound’s structural similarity to piperidine derivatives (e.g., Piperidine-2-ethanol, CAS 1484-84-0), the following safety measures are recommended:
- Skin/Eye Contact: Immediately rinse with water for ≥15 minutes; remove contaminated clothing .
- Inhalation: Move to fresh air and seek medical attention if respiratory distress occurs .
- Ingestion: Do not induce vomiting; rinse mouth and contact poison control .
- Storage: Keep in a secure, ventilated area away from incompatible substances .
Rationale: While direct data for the target compound is limited, analogous piperidine-isoxazole hybrids exhibit corrosive properties, necessitating stringent safety practices .
Basic: What analytical techniques are suitable for characterizing this compound?
Answer:
A multi-technique approach is advised for structural confirmation and purity assessment:
Note: Cross-validation between techniques (e.g., NMR vs. X-ray) resolves ambiguities in stereochemical assignments .
Advanced: How can synthetic yields of this compound be optimized?
Answer:
Optimization strategies include:
- Precursor Selection: Use high-purity piperidine and isoxazole intermediates to reduce side reactions .
- Catalysis: Explore Pd-mediated coupling for isoxazole-piperidine linkage .
- Reaction Monitoring: Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters .
- Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester reactive byproducts .
Data Contradiction Example: If unexpected peaks in HPLC arise (e.g., at 4.2 min), perform high-resolution MS to distinguish between isomers and degradation products .
Advanced: What computational tools predict the metabolic fate of this compound?
Answer:
In silico platforms like PISTACHIO and REAXYS_BIOCATALYSIS model metabolic pathways by simulating:
- Phase I Metabolism: Hydroxylation at the piperidine ring (predicted via cytochrome P450 docking) .
- Phase II Conjugation: Glucuronidation of the ethanol moiety, validated using Molinspiration’s bioavailability scores .
- Toxicity Prediction: Assess reactive metabolites (e.g., epoxides) using DEREK Nexus .
Validation: Compare computational results with in vitro hepatocyte assays to resolve discrepancies .
Advanced: How should conflicting spectroscopic data (e.g., NMR vs. MS) be resolved?
Answer:
Systematic analysis steps:
Reproducibility Check: Re-run spectra under standardized conditions (e.g., 500 MHz NMR, 25°C) .
Isotopic Labeling: Use deuterated solvents to confirm solvent-peak interference in NMR .
High-Resolution MS: Confirm molecular ion ([M+H]⁺) and rule out adduct formation .
X-ray Validation: Resolve stereochemical ambiguities (e.g., axial vs. equatorial piperidine substituents) .
Case Study: A mismatch between NMR-integrated protons and theoretical values may indicate tautomerism in the isoxazole ring, resolved via variable-temperature NMR .
Advanced: What strategies stabilize this compound in aqueous solutions?
Answer:
- pH Control: Maintain pH 6–7 to prevent hydrolysis of the isoxazole ring .
- Lyophilization: Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
- Chelating Agents: Add EDTA (0.1 mM) to sequester metal ions that catalyze degradation .
Experimental Design: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to validate shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
